N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide” is a compound that belongs to the benzoxazole class . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological properties . They have been found to have a wide range of applications in pharmaceuticals and various biological systems .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline . The compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is confirmed by spectroscopic techniques including FTIR, 1H NMR, 13C NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Anticholinesterase Activity
Research has highlighted the synthesis and evaluation of coumarin-3-carboxamides, including derivatives that closely relate to the chemical structure of interest, for their anticholinesterase activity. These compounds have shown significant activity against acetylcholinesterase (AChE), a key enzyme involved in neurological functions. Studies indicate that the modification of the coumarin scaffold, such as introducing a benzyloxy moiety, can significantly enhance anti-AChE activity. This insight is crucial for developing therapeutic agents for diseases characterized by cholinergic dysfunction, like Alzheimer's disease (Ghanei-Nasab et al., 2016).
Antibacterial Evaluation
Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown effectiveness against both Gram-negative and Gram-positive bacteria, demonstrating the potential of such derivatives in combating bacterial infections. The synthesis approach is noted for its environmental friendliness and cost-effectiveness, making it an attractive route for developing new antibacterial agents (Pouramiri et al., 2017).
Antioxidant and Antibacterial Agents
Another study focused on the one-pot synthesis of indolyl-4H-chromene-3-carboxamides, revealing their potential as both antioxidant and antibacterial agents. This research underscores the versatility of chromene derivatives in addressing oxidative stress and bacterial infections, further highlighting the broad applicability of these compounds in pharmaceutical and biomedical research (Subbareddy & Sumathi, 2017).
Metal Complexes Synthesis
The synthesis and structural characterization of metal complexes with chromene derivatives, including the formation of novel copper(II), cobalt(II), and nickel(II) complexes, have been explored. These complexes are significant for their potential applications in catalysis, material science, and as models for biological systems. The study provides insights into the coordination chemistry of chromene derivatives and their interactions with metal ions, opening avenues for new material synthesis and applications in catalysis (Myannik et al., 2018).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been synthesized and evaluated as chemosensors for cyanide anions. These compounds exhibit a significant change in fluorescence upon interaction with cyanide, demonstrating their potential as sensitive and selective sensors for environmental and biological monitoring of cyanide levels (Wang et al., 2015).
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O4/c26-18-13-21(28-19-10-3-1-8-16(18)19)22(27)24-15-7-5-6-14(12-15)23-25-17-9-2-4-11-20(17)29-23/h1-13H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPQZNOPRTVGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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